molecular formula C6H6BrFN2O4 B14169671 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate CAS No. 69907-70-6

5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate

Cat. No.: B14169671
CAS No.: 69907-70-6
M. Wt: 269.03 g/mol
InChI Key: FQIKXLSODYKMTB-UHFFFAOYSA-N
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Description

5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate is a chemical compound with the molecular formula C7H8BrFN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of a pyrimidine derivative, followed by acetylation to introduce the acetate group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-5-fluoro-2,6-dioxohexahydro-4-pyrimidinyl acetate include other halogenated pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

69907-70-6

Molecular Formula

C6H6BrFN2O4

Molecular Weight

269.03 g/mol

IUPAC Name

(5-bromo-5-fluoro-2,6-dioxo-1,3-diazinan-4-yl) acetate

InChI

InChI=1S/C6H6BrFN2O4/c1-2(11)14-4-6(7,8)3(12)9-5(13)10-4/h4H,1H3,(H2,9,10,12,13)

InChI Key

FQIKXLSODYKMTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)NC(=O)N1)(F)Br

Origin of Product

United States

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